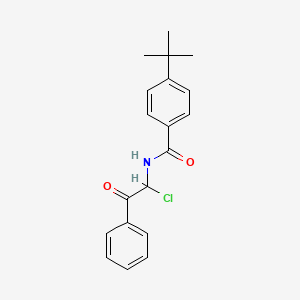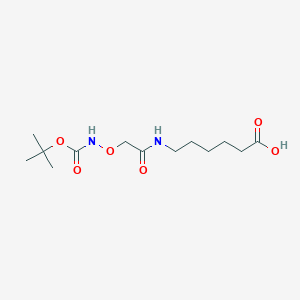
L-Valyl-O-benzyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valyl-O-benzyl-L-serine: is a dipeptide compound composed of the amino acids valine and serine, with a benzyl group attached to the serine residue
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solid Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The benzyl group serves as a protecting group for the serine residue, which can be removed under specific conditions.
Solution Phase Peptide Synthesis: In this method, the peptide is synthesized in solution, and the benzyl group can be cleaved by hydrogenolysis.
Industrial Production Methods: The industrial production of L-Valyl-O-benzyl-L-serine typically involves large-scale peptide synthesis techniques, utilizing automated synthesizers to ensure high yield and purity. The process includes the use of protecting groups, coupling reagents, and purification steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone, potentially converting them to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Alcohol derivatives of the peptide.
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Chemistry: L-Valyl-O-benzyl-L-serine is used in peptide synthesis as a protected form of serine, facilitating the construction of complex peptides and proteins.
Biology: In biological research, this compound is utilized to study protein-protein interactions, enzyme-substrate specificity, and the role of serine residues in enzymatic activity.
Industry: The compound is used in the production of synthetic peptides for various industrial applications, including cosmetics, food additives, and agricultural products .
Mechanism of Action
L-Valyl-O-benzyl-L-serine exerts its effects primarily through its incorporation into peptides and proteins. The benzyl group serves as a protecting group, preventing unwanted side reactions during peptide synthesis. Once incorporated into a peptide, the serine residue can participate in hydrogen bonding, catalysis, and structural stabilization of proteins. The molecular targets and pathways involved include interactions with enzymes, receptors, and other proteins, influencing their function and activity .
Comparison with Similar Compounds
N-(tert-Butoxycarbonyl)-O-benzyl-L-serine: Another protected form of serine used in peptide synthesis.
O-Benzyl-L-serine: A simpler derivative of serine with a benzyl protecting group.
L-Valyl-L-serine: A dipeptide without the benzyl group, used in similar applications but with different reactivity.
Uniqueness: L-Valyl-O-benzyl-L-serine is unique due to the presence of both valine and serine residues, along with the benzyl protecting group. This combination allows for specific applications in peptide synthesis, providing a balance between stability and reactivity that is not found in simpler compounds .
Properties
CAS No. |
921934-29-4 |
|---|---|
Molecular Formula |
C15H22N2O4 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-10(2)13(16)14(18)17-12(15(19)20)9-21-8-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)/t12-,13-/m0/s1 |
InChI Key |
OZJHZQDVWTZHJS-STQMWFEESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(COCC1=CC=CC=C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Trifluoroacetic acid--9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1)](/img/structure/B14189770.png)
![2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide](/img/structure/B14189782.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14189784.png)
![2H-1-Benzopyran-2-one, 6-fluoro-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14189795.png)

![5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one](/img/structure/B14189805.png)

![1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14189821.png)
![2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one](/img/structure/B14189824.png)
